alpha-Methyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine
Description
The compound in question is a phenethylamine derivative with three key structural features:
- alpha-Methyl group: A methyl substitution on the alpha carbon of the ethylamine chain.
- N-(3-phenyl-2-propynyl): A propargyl (alkynyl) group attached to the nitrogen, with a phenyl substituent at the third position.
- meta-Trifluoromethylphenyl: A trifluoromethyl (-CF₃) group at the meta position of the phenyl ring.
Properties
CAS No. |
73758-30-2 |
|---|---|
Molecular Formula |
C19H18F3N |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
N-(3-phenylprop-2-ynyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C19H18F3N/c1-15(23-12-6-10-16-7-3-2-4-8-16)13-17-9-5-11-18(14-17)19(20,21)22/h2-5,7-9,11,14-15,23H,12-13H2,1H3 |
InChI Key |
FCNDNDLSSPPNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of D-Amino Acid Esters
- This method involves the reaction of D-amino acid esters with suitable alkylating agents bearing the propargyl and trifluoromethylphenyl substituents.
- The amino acid ester is treated with a base to generate the amide anion, which then undergoes nucleophilic substitution with an alkyl halide or tosylate.
- Common bases include sodium hydride or potassium hydride in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- Reaction temperatures range from -70°C to 100°C, with stirring times from 1 to 48 hours depending on reactivity.
- The resulting N-alkylated amino acid ester is purified by silica gel chromatography or crystallization.
- Final deprotection and hydrolysis steps yield the free amino acid derivative or amine compound.
N-Alkylation of N-Protected D-Amino Acid Esters
- Protection of the amino group (e.g., as tert-butoxycarbonyl (Boc) derivative) prevents side reactions.
- The N-protected amino acid ester is deprotonated with a strong base (e.g., sodium hydride) in an aprotic solvent.
- Alkylation with a propargyl bromide or similar electrophile bearing the phenyl and trifluoromethyl substituents proceeds under controlled temperature (-10°C to room temperature).
- After the alkylation, the protecting groups are removed under acidic conditions (e.g., trifluoroacetic acid) to yield the target compound.
- This method allows for better control of regioselectivity and yields.
N-Alkylation of Amine Derivatives
- Starting from primary amines, N-alkylation can be carried out by reacting with acid derivatives or alkyl halides in the presence of bases like triethylamine.
- The reaction is conducted in inert organic solvents such as DMF, dimethyl sulfoxide (DMSO), or THF.
- Reaction conditions vary from 0°C to 100°C over 1 to 24 hours.
- Purification is achieved by chromatographic techniques.
- This method is suitable when the amino acid backbone is already constructed, and the propargyl substituent is introduced at the nitrogen.
Reductive Alkylation of D-Amino Acids or Primary Amines
- Reductive alkylation involves the reaction of D-amino acids or primary amines with aldehydes or ketones bearing the trifluoromethylphenyl and propargyl groups.
- The intermediate imine formed is reduced using sodium cyanoborohydride or similar mild reducing agents.
- This approach is valuable for introducing the N-substituent in a stereoselective manner.
- Reaction conditions typically involve room temperature stirring over several hours, with workup involving extraction and chromatographic purification.
Representative Synthetic Procedure Example
A detailed synthetic sequence from patent EP0146067A2 illustrates the preparation of similar compounds, which can be adapted for this compound:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | (E)-2-(3-trifluoromethylphenyl)-3-fluoroallylamine + di-tert-butyl dicarbonate in DMF at -10°C | Formation of N-tert-butoxycarbonyl derivative | 48% |
| 2 | Sodium hydride dispersion + tert-butyl bromoacetate in DMF, stirring at -10°C for 1 hour | N-alkylation of protected amine | - |
| 3 | Workup: water addition, ether extraction, silica gel chromatography | Isolation of protected amino acid as colorless oil | - |
| 4 | Treatment with trifluoroacetic acid at room temperature, evaporation | Deprotection of Boc group | - |
| 5 | Treatment with propylene oxide at -20°C overnight | Formation of free amine derivative | 30% |
This sequence demonstrates the use of N-protection, strong base-mediated alkylation, and subsequent deprotection to access the target amine compound.
Purification and Characterization
- Purification is typically performed by silica gel chromatography using eluents such as ether/petroleum ether mixtures.
- Crystallization techniques are also employed for isolating pure compounds.
- Characterization includes melting point determination, NMR spectroscopy, and mass spectrometry to confirm structure and purity.
- Enzymatic assays (e.g., with D-amino acid oxidase) may be used to confirm the biological activity and stereochemistry of the synthesized compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvents | Temperature Range | Advantages | Limitations |
|---|---|---|---|---|---|
| N-Alkylation of D-amino acid esters | D-amino acid esters, alkyl halides, bases (NaH, KH) | THF, DMF | -70°C to 100°C | Straightforward, scalable | Requires ester substrates |
| N-Alkylation of N-protected D-amino acid esters | Boc-protected amino acids, alkyl halides, strong bases | DMF, THF | -10°C to 100°C | Improved selectivity, protection | Additional protection/deprotection steps |
| N-Alkylation of amine derivatives | Primary amines, acid derivatives, bases (Et3N) | DMF, DMSO, THF | 0°C to 100°C | Versatile, direct | May require purification from side products |
| Reductive alkylation | Amines, aldehydes/ketones, NaCNBH3 | Ethanol, THF | Room temp | Stereoselective, mild conditions | Sensitive to reaction conditions |
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the propynyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted phenethylamine derivatives.
Scientific Research Applications
Alpha-Methyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of alpha-Methyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Phenethylamine Derivatives
- N-Methyl-2-(1,3-diphenyl)propylamine (): Shares a phenethylamine core but lacks the trifluoromethyl and propargyl groups. Known as a methamphetamine impurity; its mass spectral data (MW = 225) suggests simpler fragmentation compared to the target compound’s likely higher molecular weight.
Trifluoromethyl-Substituted Compounds
- 3-Chloro-N-phenyl-phthalimide ():
- A halogenated aromatic compound with a phthalimide backbone. While unrelated to phenethylamines, its synthesis emphasizes the role of electron-withdrawing groups (e.g., -CF₃) in modifying reactivity and stability.
Propargyl-Functionalized Amines
- 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide (): Contains a propargyl-like acetylated amino group. Its synthesis via coupling reagents (e.g., HATU) and chiral separation methods (e.g., Chiralpak® OD) highlights strategies applicable to synthesizing and purifying complex amines.
Key Limitations and Recommendations
- Pharmacological Data: No receptor-binding or metabolic stability data are available. Comparisons with known phenethylamines (e.g., MDMA, amphetamines) would require extrapolation.
Q & A
Q. Analytical workflows :
- NMR Spectroscopy : H and C NMR to verify the trifluoromethyl group (-CF₃, δ ~120-125 ppm in F NMR), propargyl protons (δ ~2.5-3.5 ppm), and methyl substituents.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion).
- X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles, though not explicitly mentioned in evidence .
Advanced: How are enantiomers resolved, and how does stereochemistry impact biological activity?
- Chiral Separation : Use chiral stationary phases (e.g., Chiralpak® OD) with methanol/CO₂ mixtures (). The compound exists as l- and d- enantiomers (CAS 37822-89-2 and 37822-90-5, ), which may exhibit divergent receptor binding.
- Activity Assessment : Enantiomers should be tested in in vitro assays (e.g., receptor affinity studies) to correlate stereochemistry with efficacy. Contradictory bioactivity data in literature may arise from incomplete enantiomeric resolution .
Advanced: What computational models predict receptor interactions for this compound?
- Molecular Docking : Use PubChem 3D conformers () to model interactions with targets like serotonin or dopamine receptors.
- QSAR Studies : Correlate electronic properties (e.g., trifluoromethyl’s electronegativity) with activity. The oxazoline ring in related compounds () suggests potential for hydrogen bonding.
- MD Simulations : Assess stability of ligand-receptor complexes over time .
Advanced: How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Palladium catalysts for Sonogashira coupling (propargyl introduction) or HATU/DIPEA for amidation ().
- Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) improve solubility of aromatic intermediates ().
- Temperature Control : Lower temps (0–5°C) reduce side reactions during alkylation steps.
Contradictory yield reports may stem from trace moisture or oxygen sensitivity .
Basic: What analytical techniques ensure purity and quality control?
- HPLC/UPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.
- Chiral HPLC : Essential for enantiomeric excess (ee) determination ().
- Elemental Analysis : Validate %C, %H, %N, especially for novel derivatives .
Advanced: How to address contradictory bioactivity data across studies?
- Source Analysis : Check enantiomeric purity (e.g., via chiral HPLC, ) and assay conditions (e.g., cell lines, incubation time).
- Metabolic Stability : Trifluoromethyl groups may alter pharmacokinetics, leading to variability in in vivo studies.
- Receptor Selectivity : Use competitive binding assays to differentiate off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
